2-Bromo-6-methoxybenzylamine
Description
Properties
IUPAC Name |
(2-bromo-6-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIZXHOVOYPMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The synthesis begins with 6-methoxybenzylamine as the starting material. Bromine (Br₂) is introduced under controlled conditions to substitute a hydrogen atom at the ortho position relative to the methoxy group, yielding 2-bromo-6-methoxybenzylamine. The methoxy group (-OCH₃) acts as an ortho/para-directing group, while the benzylamine moiety (-CH₂NH₂) influences reactivity through steric and electronic effects.
Key Reaction Steps:
Table 1: Summary of Electrophilic Aromatic Substitution Conditions
Alternative Synthetic Pathways and Industrial Considerations
While EAS dominates laboratory-scale synthesis, industrial applications require scalable and cost-effective methods. Patent literature reveals parallels with naphthalene-based bromination-debromination strategies, though adaptations for benzylamine derivatives remain underexplored.
Bromo-Debromo Methodology
Inspired by the synthesis of 2-methoxy-6-bromo-naphthalene, this method involves:
Continuous Flow Reactors
Industrial-scale production employs continuous flow systems to enhance reproducibility and safety. Key benefits include:
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Improved Heat Management : Exothermic reactions are controlled via rapid heat dissipation.
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Reduced Solvent Waste : Efficient mixing minimizes solvent volume.
Mechanistic Insights and Regioselectivity
The success of EAS hinges on the electronic and steric effects of substituents:
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxybenzylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom, yielding 6-methoxybenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzylamines.
Oxidation: Products include imines and nitriles.
Reduction: The major product is 6-methoxybenzylamine.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-methoxybenzylamine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to function as a precursor in developing drugs targeting neurological disorders and other therapeutic areas. Research indicates its potential for enzyme inhibition and receptor binding studies due to its structural similarity to biologically active molecules .
Anticancer Research
Recent studies have highlighted the compound's promising anticancer activity. For instance, analogs derived from 2-bromo-6-methoxybenzylamine have demonstrated significant potency against various cancer cell lines, including lung, breast, and ovarian cancers. Some compounds exhibited IC50 values in the submicromolar range, indicating their potential for further development as anticancer agents .
Organic Synthesis
In organic synthesis, 2-bromo-6-methoxybenzylamine is utilized to create more complex molecules. It plays a crucial role in synthesizing specialty chemicals and intermediates for industrial applications. Additionally, it has been employed in the production of bioactive compounds through various chemical transformations .
Case Study 1: Structure-Activity Relationship (SAR) Studies
A systematic SAR study involving benzylamine derivatives indicated that modifications at specific positions significantly affect biological activity. For example, altering substituents on the benzyl group enhanced potency against cancer cell lines while maintaining an acceptable toxicity profile .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.5 | Lung |
| Compound B | 0.8 | Breast |
| Compound C | 0.7 | Prostate |
Case Study 2: Receptor Binding Studies
Research on receptor binding affinities revealed that analogs of 2-bromo-6-methoxybenzylamine exhibited high selectivity for certain adenosine receptors (A3AR). For instance, analogs showed Ki values below 0.4 nM at A3AR, suggesting their potential use in therapeutic applications targeting this receptor .
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents influence the compound’s binding affinity and selectivity. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares 2-Bromo-6-methoxybenzylamine with its close structural analog, 2-Bromo-6-fluorobenzylamine (CAS: 261723-29-9), based on available
| Property | 2-Bromo-6-methoxybenzylamine | 2-Bromo-6-fluorobenzylamine |
|---|---|---|
| Molecular Formula | C₈H₁₀BrNO | C₇H₇BrFN |
| Molecular Weight | 216.08 g/mol | 204.04 g/mol |
| Substituents | -Br (2-position), -OCH₃ (6-position) | -Br (2-position), -F (6-position) |
| Electron Effects | Methoxy (EDG), Bromine (EWG) | Fluorine (EWG), Bromine (EWG) |
| Basicity (Predicted) | Higher (due to EDG -OCH₃) | Lower (due to EWG -F) |
| Lipophilicity | Increased (polar -OCH₃ vs. -F) | Moderate (smaller, electronegative) |
Physicochemical and Reactivity Differences
- Electronic Effects : The methoxy group in 2-Bromo-6-methoxybenzylamine donates electrons via resonance, slightly counteracting the electron-withdrawing bromine. In contrast, the fluorine substituent in 2-Bromo-6-fluorobenzylamine exerts a strong inductive electron-withdrawing effect, amplifying the deactivating nature of the aromatic ring .
- Fluorine’s smaller size and electronegativity may reduce solubility compared to methoxy derivatives.
- Reactivity : Bromine in both compounds enables cross-coupling reactions. However, the methoxy group directs electrophilic substitution to the 4-position (para to itself), while fluorine’s ortho/para-directing nature could alter regioselectivity in further functionalization.
Research Findings and Limitations
Key insights include:
- Synthetic Utility : Both compounds serve as intermediates for bioactive molecules. For example, bromine facilitates palladium-catalyzed couplings, while substituents like -OCH₃ or -F tune electronic properties for target-specific reactivity .
- Data Gaps : Experimental data on exact pKa, solubility, and thermodynamic properties are unavailable in the provided sources. Further studies using techniques like HPLC (referenced in glycan analysis tools from ) could elucidate these parameters .
Biological Activity
2-Bromo-6-methoxybenzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
2-Bromo-6-methoxybenzylamine is characterized by the presence of a bromine atom and a methoxy group on the benzylamine structure. This specific arrangement is crucial for its biological activity, as modifications to these substituents can significantly alter the compound's efficacy.
Anticancer Activity
Research indicates that 2-Bromo-6-methoxybenzylamine exhibits promising anticancer properties. A study highlighted the compound's effectiveness against several cancer cell lines, including lung, breast, prostate, and ovarian cancers. The structure-activity relationship (SAR) analysis demonstrated that the substitution pattern on the benzyl ring plays a critical role in its potency:
- IC50 Values : The compound showed IC50 values in the submicromolar to micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For instance, the p-bromo analogue was identified as particularly potent with activity ranging from 0.5 to 1 μM against multiple cell lines .
Table 1: Anticancer Activity of 2-Bromo-6-methoxybenzylamine
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| Lung (A549) | 0.5 - 1 | High potency |
| Breast (MCF-7) | Submicromolar | Significant cytotoxicity |
| Prostate (LNCaP) | Micromolar | Moderate activity |
| Ovarian (OVCAR) | Submicromolar | Strong inhibition |
Antiviral Activity
In addition to its anticancer properties, 2-Bromo-6-methoxybenzylamine has been investigated for antiviral activity. A study focused on derivatives of quinazoline where modifications at the benzylamine substituent were evaluated for their ability to inhibit MERS-CoV infection:
- Inhibitory Effects : The compound exhibited an IC50 value of 0.157 μM against MERS-CoV, showcasing significant antiviral potential without notable cytotoxicity . This suggests that similar derivatives could be explored for broader antiviral applications.
The mechanism underlying the biological activities of 2-Bromo-6-methoxybenzylamine appears to involve interference with cellular pathways critical for cancer cell proliferation and viral replication. The presence of halogen substituents such as bromine enhances lipophilicity and may facilitate better membrane penetration, thereby increasing bioavailability and efficacy .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of various analogs of 2-Bromo-6-methoxybenzylamine. For example:
- Study on Structural Modifications : A systematic investigation into different substituents on the benzylamine scaffold revealed that certain modifications could enhance potency. Notably, replacing the methoxy group with halogens or altering its position significantly impacted anticancer activity .
- Zebrafish Model Evaluations : In vivo studies using zebrafish models demonstrated that derivatives of this compound could effectively reduce tumor growth, further validating its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-6-methoxybenzylamine with high purity?
- Methodological Answer : A common approach involves reductive amination of 2-bromo-6-methoxybenzaldehyde using sodium cyanoborohydride and ammonium acetate in methanol at room temperature . Alternatively, nucleophilic substitution of 2-bromo-6-methoxybenzyl chloride with ammonia in THF under reflux can yield the amine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How can researchers characterize 2-Bromo-6-methoxybenzylamine to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H NMR (CDCl₃): Peaks at δ 3.85 ppm (OCH₃ singlet), δ 4.10 ppm (NH₂ broad, exchangeable), and aromatic protons between δ 6.8–7.5 ppm.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 204.04 (C₇H₇BrFN) .
- FT-IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C-Br (~560 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹).
Q. What are the primary applications of 2-Bromo-6-methoxybenzylamine in organic synthesis?
- Methodological Answer : This compound serves as a key intermediate in:
- Pharmaceutical synthesis : Building block for kinase inhibitors or antipsychotic agents via Buchwald-Hartwig amination .
- Ligand design : Functionalization of metal catalysts for asymmetric catalysis.
- Peptide modification : Incorporation into benzylamine-containing scaffolds via solid-phase synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 2-Bromo-6-methoxybenzylamine?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration gradients). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for kinase studies) and replicate under controlled conditions (pH, temperature).
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies mitigate competing side reactions during functionalization of 2-Bromo-6-methoxybenzylamine?
- Methodological Answer : Competing reactions (e.g., demethylation or bromine displacement) can be minimized by:
Q. How does the electronic effect of the methoxy group influence the reactivity of 2-Bromo-6-methoxybenzylamine in SNAr reactions?
- Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). Computational studies (DFT, B3LYP/6-31G*) predict enhanced electron density at the para position, directing nucleophiles to the ortho-bromo site. Experimental validation via Hammett plots (ρ = –1.2) confirms meta-directing effects in polar aprotic solvents (DMSO, DMF) .
Data Contradiction & Analysis
Q. Why do different studies report varying yields for the synthesis of 2-Bromo-6-methoxybenzylamine?
- Methodological Answer : Yield discrepancies often stem from:
- Solvent polarity : Higher yields in THF (ε = 7.5) vs. DCM (ε = 8.9) due to improved intermediate stability.
- Catalyst loading : Pd(dba)₂ at 5 mol% vs. 2 mol% alters reaction turnover .
- Workup protocols : Losses during aqueous extraction vs. direct crystallization.
Recommendation : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst .
Methodological Best Practices
Q. What analytical techniques are critical for detecting trace impurities in 2-Bromo-6-methoxybenzylamine?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
